Home > Products > Screening Compounds P29043 > N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide
N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide -

N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide

Catalog Number: EVT-5924684
CAS Number:
Molecular Formula: C16H15ClN2O2
Molecular Weight: 302.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

    Compound Description: Lapatinib, also known as GW572016 or Tykerb, is a tyrosine kinase inhibitor clinically used in combination with capecitabine for treating advanced or metastatic breast cancers with HER2 (ErbB2) overexpression. [] Research highlights its role as a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). Furthermore, lapatinib acts as an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1 (OATP1B1, a hepatic uptake transporter). [] Studies have investigated its central nervous system penetration, revealing its low concentration in the brain, influenced by efflux transporters at the blood-brain barrier. [] Interestingly, systemic exposure to lapatinib after oral administration remained unaffected by the absence of Pgp and BCRP efflux in the gastrointestinal tract. [] This suggests a complex interplay of transporters in its disposition.


3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

    Compound Description: This series of compounds incorporates various 4-substituted phenyl groups on the ureido moiety. They were synthesized by reacting 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide with corresponding 4-substituted phenyl-carbamido-phosphoric acid dichlorides. [] These compounds were designed and synthesized for their potential antimicrobial properties and were subsequently subjected to biological evaluation and docking studies. []


2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

    Compound Description: T2384 functions as a partial agonist of PPARγ. Studies have shown that it can bind to PPARγ in two distinct modes within the orthosteric pocket. [] This dual binding mode is believed to contribute to its complex concentration-dependent biochemical activity profile. [] Additionally, there is evidence indicating that T2384 can bind to an allosteric site on PPARγ, further adding to its intricate pharmacological profile. []


N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-[5-[[2-(methanesulfinyl)ethyl]amino]methyl]-2-furyl]-4-quinazolineamine

    Compound Description: This compound exists in two distinct crystalline forms, A and B, both acting as tyrosine kinase inhibitors. [] This structural characteristic suggests potential variations in their pharmacological properties, such as solubility, stability, and bioavailability, which are crucial for drug development.


N-[3-chloro-4-(3-fluorobenzyloxy) phenyl]-6-[5-[[2-(methylenesulfonyl) ethyl] amino] methyl]-2-furanyl]-4-quinazolinamine

    Compound Description: Existing as polymorphs A and B, this compound demonstrates tyrosine kinase inhibitory activity. [] This characteristic suggests its potential in targeting specific tyrosine kinases, which are often implicated in various cellular processes and disease pathways.


(E)-N-[4-[[3-chloro-4-(2-pyridylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolyl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide

    Compound Description: This compound, particularly its pharmaceutically acceptable salts, has emerged as a potential therapeutic agent in cancer treatment. [] Research has focused on developing different salt forms, including hydrochloride, para-toluenesulfonate, methanesulfonate, maleate, succinate, and L-malate, to optimize its pharmaceutical properties. []


2-{[3-Chloro-4-(4-chlorophenoxy)phenyl]iminomethyl}-4-nitrophenol

    Compound Description: This compound exhibits a typical imine double bond, with a bond length of 1.257(6) Å. [] The crystal structure reveals a non-planar conformation, with the dihedral angles between its aromatic rings being 12.06(3)° and 73.81(2)°. [] Intermolecular interactions, including C—H⋯O hydrogen bonds, contribute to its crystal packing. []


N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    Compound Description: This group of compounds, incorporating diverse substituents on the phenyl ring, was synthesized via acid-catalyzed cyclocondensation. [] Their structures were meticulously characterized using spectroscopic and elemental analyses, confirming their successful synthesis. [] These compounds were designed as potential antimicrobial agents and were subsequently evaluated for their activity against various microorganisms. []


N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-2-(substituted Phenyl)-3-Chloro-4-Oxo-1-Azetidinecarboxamides

    Compound Description: Derived from 1,2,3-benzotriazole, this series introduces diverse substituents on the phenyl ring attached to the azetidine ring. [] Their structures were validated using IR, 1H NMR, 13C NMR, and FAB mass spectroscopy. [] These compounds were screened for their antibacterial, antifungal, and antitubercular activities, demonstrating their potential as broad-spectrum antimicrobial agents. []


Benzyl N-(3-chloro-4-fluorophenyl)carbamate

    Compound Description: Structural analysis reveals that the phenyl ring, chlorofluorophenyl ring, and the central ketone O/C/O group in this compound are not coplanar. [] The crystal packing is stabilized by N—H⋯O and C—H⋯O interactions. []


(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues

    Compound Description: The synthesis of this family of compounds involves a multi-step approach utilizing the key intermediate 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI). [] Structural characterization was conducted using 1H NMR, 13C NMR, mass spectrometry, and elemental analyses, confirming the identity and purity of the synthesized analogues. [] These compounds, designed as potential therapeutic agents, are structurally related to Losartan, a medication used to treat high blood pressure. []


4-(3,4,5-Trimethoxyphenyl)-N3,N5-BIS(3-Chloro-4-Fluoro-Phenyl)-2,6-Dimethyl-Pyridine

    Compound Description: Crystallizing in the triclinic crystal system and space group P-1, this compound exhibits intermolecular N-H…O hydrogen bonds. [] The structure and crystal packing of this compound provide valuable insights into its potential interactions with biological targets and its physicochemical properties.


4-nitrobenzyl 2-(3-chloro-4-n-octyloxybenzoyloxy)-5-(4-n-octyloxybenzoyloxy)benzoate (NCOOB)

    Compound Description: NCOOB exhibits smectogenic properties, forming a smectic A phase, as confirmed by its crystal and molecular structure determined through X-ray analysis. [] This phase behavior suggests its potential applications in liquid crystal displays and other technologies utilizing liquid crystals. The molecular structure reveals a non-planar, yet optimally stretched conformation, with the lateral benzene ring strategically positioned. []


5-((3'-chloro-4'-substituted phenyl-2'-oxo-azetidin-1'-yl) amino) barbituric acid

    Compound Description: This series of compounds, featuring a barbituric acid core linked to a substituted azetidine ring, was synthesized via a multi-step process involving condensation and cycloaddition reactions. [] The structures of the synthesized compounds were confirmed using infrared spectroscopy, 1H NMR spectroscopy, and elemental analysis. [] These compounds, designed as potential therapeutic agents, highlight the utility of combining different pharmacophores in drug discovery to potentially enhance or modulate biological activity.


3-Chloro-4-dimethylaminothioangelicin

    Compound Description: This compound consists of two independent molecules in its unit cell, differentiated by the orientation of their N(CH3)2 groups. [] The tricyclic moieties within each molecule adopt a non-coplanar conformation, with a tilt angle between the pyran and benzene rings. [] Weak interactions between molecules, involving carboxylic oxygen and hydrogen atoms of phenyl groups, contribute to its crystal packing. []


N-3-Chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones

    Compound Description: This series of compounds, containing an azetidin-2-one ring system, was synthesized via a [2+2] cycloaddition reaction between imine derivatives and ketenes generated in situ. [] The structures of the synthesized azetidin-2-ones were confirmed using elemental analysis, IR spectroscopy, and 1H NMR spectroscopy. [] These compounds were investigated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents. []


5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

    Compound Description: JC-171 is a hydroxyl sulfonamide analogue designed as a potential therapeutic for neurological disorders, particularly multiple sclerosis (MS). [] It exhibits selective inhibition of the NLRP3 inflammasome, a critical component of the innate immune system, by interfering with the NLRP3/ASC interaction. [] This compound effectively reduces the release of interleukin-1β (IL-1β) from macrophages in a dose-dependent manner, both in vitro and in vivo, showcasing its anti-inflammatory properties. [] Preclinical studies in a mouse model of MS demonstrated its ability to delay disease progression and alleviate its severity. [] Mechanistically, JC-171 not only blocks IL-1β production but also suppresses the pathogenic Th17 response, highlighting its multi-faceted therapeutic potential. []


N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides

    Compound Description: This class of compounds, characterized by a quinolone core, was designed and synthesized as potential anticancer agents targeting phosphatidylinositol 3-kinase (PI3Kα). [] Their structures were elucidated using a combination of spectroscopic techniques, including FT-IR, 1H and 13C NMR, and HRMS. [] Biological evaluation revealed their antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. [] Computational studies employing induced-fit docking (IFD) against PI3Kαs provided insights into their binding modes and interactions with key residues within the enzyme's active site. []


8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

    Compound Description: This compound, along with its pharmaceutically acceptable salts, has demonstrated potent inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR), establishing its potential as an anticancer agent. [] Preclinical studies have shown promising results in treating various cancers, including non-small cell lung cancer (NSCLC), particularly those with brain metastases. []


2-(2-{2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic Acid Dimethyl Ester (ATI22-107)

    Compound Description: ATI22-107, a novel dual pharmacophore compound, exhibits both phosphodiesterase-III (PDE-III) inhibitory and L-type calcium channel (LTCC) blocking properties. [] This dual action makes it a promising candidate for treating cardiovascular diseases by increasing cardiac contractility while minimizing the risk of arrhythmias associated with calcium overload. [] Studies in feline ventricular myocytes and trabeculae demonstrated its ability to enhance contractility without significantly increasing diastolic calcium levels, a favorable profile compared to pure PDE-III inhibitors like enoximone. []


N-(2-chloro-4-((6,7-dimethoxy-4-quinolyl)oxy)phenyl)-N'-(5-methyl-3-isoxazolyl)urea

    Compound Description: This compound, especially its pharmaceutically acceptable salts in crystalline form, has shown potential in treating various diseases, including tumors, diabetic retinopathy, rheumatoid arthritis, psoriasis, atherosclerosis, Kaposi's sarcoma, and exudative age-related macular degeneration. [, ]


(E)-N-Benzylidene-3-chloro-4-fluoroaniline

    Compound Description: This compound exhibits a planar structure with the phenyl and 3-chloro-4-fluorophenyl rings on opposite sides of the C=N bond. [] Intermolecular C—H⋯F interactions contribute to its crystal packing. []


2-Aryloxy-N-Phenylacetamide and N′-(2-Aryloxyoxyacetyl) Benzohydrazide Derivatives

    Compound Description: These two distinct classes of compounds were designed and synthesized as potential antibacterial agents. [] Structural characterization involved techniques like HR-MS, 1H NMR, and 13C NMR. [] Evaluation of their antibacterial activity revealed promising results, with some compounds exhibiting potent inhibitory effects against both Gram-positive and Gram-negative bacteria, including P. aeruginosa and S. aureus. [] Further investigations using minimum bactericidal concentration (MBC) determination and time-kill kinetics confirmed their bactericidal activity. []


1-(2-Hydroxy-Phenyl)-3-(1-Phenyl-3-Thiophen-2-yl-1H-Pyrazol-4-yl)-Propenone, 3-Chloro-2-(1-Phenyl-3-Thiophen-2-yl-1H-Pyrazol-4-yl)-Chromon-4-one and 2-(1'-Phenyl-3'-Thiophen-2-yl-3,4-dihydro-2H,1H'-[3,4]Bipyrazol-5-yl)-Phenol

    Compound Description: These three compounds represent a series of heterocyclic compounds synthesized through base-catalyzed condensation and oxidative cyclization reactions. [] Their structures were confirmed using IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry. [] These compounds, with their diverse structures and functionalities, offer potential as building blocks or leads for further chemical modifications in medicinal chemistry or materials science.


    Compound Description: This class of compounds, characterized by a tetrahydrophthalimide core and a substituted phenyl ring, was investigated for its Protoporphyrinogen-IX Oxidase (Protox) inhibitory activity. [] Five distinct types of N-aryl substitutions were explored, highlighting the impact of substituent variations on biological activity. [] Studies using etioplasts from corn and barnyard grass revealed a correlation between Protox inhibition and peroxidizing activity, suggesting their potential as herbicides. []

Properties

Product Name

N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide

IUPAC Name

N-(2-acetamidophenyl)-3-chloro-4-methylbenzamide

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

InChI

InChI=1S/C16H15ClN2O2/c1-10-7-8-12(9-13(10)17)16(21)19-15-6-4-3-5-14(15)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21)

InChI Key

GFDAKQNJWRFUGR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.